Decyl glucoside

Beschreibung

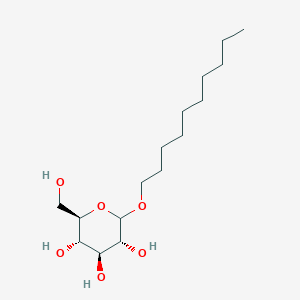

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860442 | |

| Record name | Decyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Kinetics of Decyl Glucoside

Advanced Glucosidation Reaction Pathways

Glucosidation, the process of forming a glycosidic bond between glucose and an alcohol, is central to decyl glucoside synthesis. Advanced pathways often employ heterogeneous catalysts to improve efficiency and product quality.

Direct Glucosidation over Heterogeneous Catalysts

Direct glucosidation offers a simplified approach to this compound synthesis, typically involving a single-step reaction between D-glucose and 1-decanol (B1670082) mdpi.comnih.govresearchgate.net. This method aims to bypass complicated pre-treatments or the need for continuous reactant supply often associated with multi-step processes mdpi.com. Microporous zeolite catalysts have demonstrated high catalytic activity in this direct glucosidation reaction mdpi.com.

The reaction yields an anomeric mixture of two primary this compound isomers: (α,β)-decyl glucopyranoside (DGP) and (α,β)-decyl glucofuranoside (DGF) mdpi.com. While decyl glucofuranoside forms initially, it is generally less stable, with decyl glucopyranoside emerging as the more stable secondary product mdpi.com. Typical reaction conditions often involve temperatures around 130 °C for several hours, with an initial aging step at approximately 70 °C to enhance glucose solubility in 1-decanol mdpi.com. The use of heterogeneous catalysts, such as solid acid catalysts, facilitates easier separation from the reaction mixture, thereby reducing purification steps jeslyee.com.

Comparative Analysis of Single-Step versus Multi-Step Synthesis Pathways

The synthesis of alkyl glucosides, including this compound, can broadly follow either a single-step (direct glucosidation) or a multi-step pathway. Each approach presents distinct advantages and challenges.

Single-Step Synthesis: The single-step direct glucosidation method, particularly when employing microporous zeolite catalysts, is characterized by its simplicity and fewer processing steps mdpi.com. This route can be achieved by merely aging the reactants (glucose and 1-decanol) without the need for complex pre-treatments or continuous feeding of reactants during the reaction mdpi.comresearchgate.net. For example, the direct glucosidation of D-glucose with 1-decanol over zeolite catalysts facilitates a streamlined process mdpi.com. Historically, however, the low solubility of glucose in long-chain fatty alcohols posed a challenge for single-step methods, often leading to slow reaction rates and incomplete glucose conversion mdpi.comgoogle.com. Despite this, some studies indicate that heterogeneous direct procedures can yield better product quality, including higher monoglucoside content and improved color, compared to traditional transacetalization methods google.com.

Multi-Step Synthesis: The multi-step approach, often referred to as the Fischer method or transacetalation, has been a common strategy for synthesizing long-chain alkyl glucosides, primarily to overcome the solubility limitations of glucose in hydrophobic alcohols mdpi.comgoogle.com. This process typically involves two stages:

First Step: Reaction of glucose with a short-chain fatty alcohol (e.g., n-butanol) to form soluble short-chain alkyl glucosides mdpi.comgoogle.comresearchgate.netdergipark.org.tr.

Second Step: Transacetalation of these intermediate short-chain alkyl glucosides with the desired long-chain alcohol (e.g., 1-decanol) mdpi.comgoogle.comresearchgate.netdergipark.org.tr.

Enzymatic Synthesis Approaches for Alkyl Glucosides

Enzymatic synthesis offers an environmentally friendly alternative to chemical routes for producing alkyl glucosides d-nb.inforesearchgate.net. This approach leverages the high stereo- and regio-specificity of enzymes, operating under mild conditions such as near-neutral pH, ambient temperature, and atmospheric pressure d-nb.inforesearchgate.net.

Two primary enzymatic pathways are employed:

Thermodynamically Controlled Reverse Hydrolysis: In this method, the equilibrium of the reaction between a monosaccharide (like glucose) and an alcohol is shifted towards synthesis by reducing water activity, often through the addition of co-solvents or increasing substrate concentration d-nb.info.

Kinetically Driven Transglycosylation: This pathway utilizes activated glycoside donors (e.g., aryl-glycosides) and an alcohol as a nucleophilic acceptor to form new glycosidic bonds d-nb.info.

β-glucosidases are key enzymes in the synthesis of alkyl glucosides researchgate.netresearchgate.netnih.govnih.gov. For example, the N189F dalcochinase mutant has shown significant potential in the synthesis of decyl β-D-glucopyranoside (DG) from D-glucose and 1-decanol under reverse hydrolysis conditions nih.govnih.gov. Optimized conditions for DG synthesis using this mutant have achieved yields as high as 64 mol% in non-aqueous reaction systems, specifically in co-solvent mixtures containing ionic liquids (e.g., [BMIm][PF₆]) and acetone (B3395972) nih.gov. In contrast, earlier reports for this compound synthesis via reverse hydrolysis showed lower yields, around 1.9% d-nb.info.

Reaction kinetics in enzymatic synthesis are influenced by several parameters, including water activity, the nature of the glycosyl donor, pH of the reaction medium, reaction time, temperature, and the specific enzyme source d-nb.info. Strategies to enhance yields include the use of two-phase solvent systems, enzyme immobilization, and the application of deep eutectic solvents (DES), which can improve sugar solubility and reaction efficiency d-nb.inforesearchgate.net. The identities of the synthesized this compound products are typically confirmed using advanced analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) nih.govnih.gov.

Table 3: Key Parameters and Yields in Enzymatic Synthesis of this compound

| Enzyme Type | Reaction Pathway | Substrates | Key Conditions | This compound Yield (mol%) | Source |

| N189F dalcochinase mutant | Reverse Hydrolysis | D-Glucose, 1-Decanol | 0.5 M Glucose, 3 unit ml⁻¹ enzyme, 20% (v/v) decanol, 20% (v/v) acetone, 50% (v/v) [BMIm][PF₆], 30 °C | 64 | nih.gov |

| Various β-glucosidases | Reverse Hydrolysis | Monosaccharide, Alcohol | Varied conditions | 1.9 (range for higher chain alkyl glucosides) | d-nb.info |

| β-glucosidase (unspecified) | Reverse Hydrolysis | D-Glucose, Fatty Alcohols | Deep Eutectic Solvent (Choline chloride-glucose DES) | - | researchgate.net |

Note: Yields can vary significantly based on specific enzyme, substrate concentration, solvent system, and other reaction parameters.

Reaction Mechanism Elucidation and Isomer Distribution Studies

The synthesis of this compound predominantly relies on the Fischer glycosidation reaction, an acid-catalyzed process, though enzymatic methods also offer alternative pathways. Both methodologies contribute to the complex isomeric profile characteristic of commercial this compound.

Reaction Mechanism Elucidation

In the initial ring-opening step, a proton from the hydroxyl group at the C1 position of glucose is transferred, often to the O6 atom, facilitating the opening of the glucose ring. rsc.org This is followed by an addition reaction where the decyl alcohol nucleophilically attacks the anomeric carbon (C1) of the opened glucose intermediate, leading to the formation of a glycosidic bond. smolecule.comrsc.org Finally, a ring-closure reaction occurs, forming the cyclic glucoside structure. rsc.org The formation of an oxocarbenium ion is an intermediate step, and its potential to revert to the reducing sugar is mitigated by conducting the reaction in an excess of alcohol, thereby shifting the equilibrium towards the desired product formation. nih.gov

Common acid catalysts employed in this process include p-toluenesulfonic acid and sulfuric acid. cosmeticsandtoiletries.com Recent advancements have explored the use of SO3H-functionalized ionic liquids, such as [PSmim][HSO4], which have demonstrated improved catalytic performance by accelerating the protonation of glucose and the removal of hydrogen ions from the hydroxyl group of n-octanol. rsc.org Microporous zeolite catalysts, particularly H-FAU, have also shown high catalytic activity, with glucose conversion rates exceeding 70% and an inverse relationship observed between conversion and catalyst acid strength. mdpi.comresearchgate.net

The synthesis can be achieved via two primary routes:

Direct Glycosidation: This involves the direct reaction of glucose with a large excess of the fatty alcohol (1-decanol) in the presence of an acid catalyst. researchgate.net This method aims for a single-step synthesis, although glucose's low solubility in long-chain fatty alcohols can present challenges, sometimes requiring complicated pre-treatment or continuous reactant supply. mdpi.com

Two-Step Transglycosidation: Given the solubility issues, a common industrial approach involves a two-step process. First, glucose reacts with a short-chain alcohol (e.g., n-butanol) under acid catalysis to form a short-chain alkyl glucoside intermediate, such as butyl glucoside. cosmeticsandtoiletries.comgoogle.com This intermediate is more soluble in fatty alcohols. In the second step, this short-chain alkyl glucoside undergoes transglycosidation with the long-chain decyl alcohol to yield this compound. cosmeticsandtoiletries.commdpi.com Water is a byproduct of these condensation reactions, and its efficient removal (e.g., via vacuum distillation) is crucial to drive the equilibrium towards product formation and minimize undesirable side reactions like oligomerization and charring of glucose. cosmeticsandtoiletries.comgoogle.comgoogle.com

Enzymatic synthesis offers a "greener" alternative, utilizing specific enzymes like glycosyltransferases or glycoside hydrolases (e.g., β-glucosidase or cyclomaltodextrin glucanotransferase, CGTase) to catalyze the glycosidic bond formation. smolecule.comresearchgate.netd-nb.infogoogle.com These enzymatic pathways typically operate under milder conditions and can yield anomerically pure products, often the β-anomer, in contrast to the mixed anomeric products of chemical synthesis. researchgate.netresearchgate.net

Isomer Distribution Studies

Commercial this compound is not a single compound but a complex mixture of various isomers and oligomers, contributing to its versatile properties. cosmeticsandtoiletries.com The distribution of these isomers is influenced by the synthesis method and reaction conditions.

Key aspects of isomer distribution include:

Anomeric Isomers (α- and β-anomers): The glucose moiety can link to the decyl chain in two stereochemical orientations at the C-1 carbon, resulting in α- and β-anomeric forms. cosmeticsandtoiletries.com Fischer glycosidation typically yields an equilibrium mixture of both α- and β-anomers. brillachem.com However, enzymatic synthesis, particularly with specific β-glucosidases, can selectively produce the β-anomer. researchgate.netresearchgate.net

Ring Isomers (Pyranoside and Furanoside): Glucose can exist in six-membered ring (pyranoside) or five-membered ring (furanoside) forms. cosmeticsandtoiletries.com In acid-catalyzed synthesis, furanosides tend to form initially due to kinetic control but are less stable, while pyranosides are the more stable, thermodynamically favored products that accumulate over longer reaction times. nih.govmdpi.commonsachemical.com

Oligoglucoside Polydispersity: this compound products are typically polydisperse, meaning they contain a range of glucose units attached to the decyl chain. The glucoside head group primarily consists of mono- and diglucosides, with smaller quantities of tri-, tetra-, and higher oligomeric glucosides. cosmeticsandtoiletries.com The average degree of polymerization (DP) for this compound commonly falls within the range of 1.4 to 1.8. cosmeticsandtoiletries.com

Interglycosidic Linkage Positions: For diglucosides and higher oligomers, the glucose units can be linked at multiple positions, further increasing the complexity of the mixture. cosmeticsandtoiletries.com

Alkyl Chain Length Distribution: While the "decyl" in this compound implies a C10 alkyl chain, commercial products often contain a distribution of alkyl chain lengths, typically ranging from C8 to C16, with an average of C10. cosmeticsandtoiletries.comnaturalbulksupplies.com

Catalyst selection and reaction conditions play a significant role in controlling isomer distribution. For instance, studies using microporous zeolite catalysts have shown that the isomer distribution of decyl glucopyranoside (DGP) and decyl glucofuranoside (DGF) varies with the specific zeolite species. mdpi.com The pore structure of certain zeolites, like H-FAU, can provide spatial restriction that favors the isomerization of the less stable decyl glucofuranoside into the more stable decyl glucopyranoside. mdpi.comresearchgate.net Furthermore, the selectivity towards decyl glucopyranoside has been observed to increase with decreasing Si/Al ratios in zeolite catalysts. researchgate.net

Detailed research findings on the catalytic activities of various zeolite catalysts in the direct glucosidation of D-glucose with 1-decanol illustrate these effects.

Table 1: Yields of Decyl Glucosides on Various Zeolite Catalysts (at 130 °C, 4 h process time) mdpi.com

| Catalyst Type | Glucose Conversion (%) | This compound Yield (DGP + DGF) (%) |

| H-FAU(3) | >70 | Highest (>60%) |

| H-MFI | >70 | >60% |

| H-BEA | >70 | >60% |

| H-MOR(10) | - | <60% |

| MCM-41 | - | 60% |

Note: DGP refers to decyl glucopyranoside, and DGF refers to decyl glucofuranoside.

The data indicates that H-FAU(3) zeolite catalyst exhibited the highest yield of decyl glucosides, and the conversion and yield generally increased with the amount of acid sites and decreased acid strength of the catalysts. mdpi.comresearchgate.net

Table 2: Influence of Zeolite Si/Al Ratio on Decyl Glucopyranoside Selectivity researchgate.net

| Zeolite Type | Si/Al Molar Ratio | Selectivity of Decyl Glucopyranoside |

| H-FAU | Decreasing | Increased |

This table highlights that for the same zeolite catalysts, a lower Si/Al ratio correlates with an increased selectivity towards the more stable decyl glucopyranoside isomer, attributed to the specific pore structure influencing the isomerization process. researchgate.net

Molecular Interactions and Action Mechanisms of Decyl Glucoside

Surface Active Properties and Interfacial Phenomena

As a surfactant, decyl glucoside functions by lowering the surface tension of liquids, facilitating their spread and enhanced wetting capabilities learncanyon.com. This property is crucial for its role in cleansing, as it allows products to more effectively penetrate and lift dirt and oils from surfaces atamankimya.comsmolecule.com.

Studies on β-D-alkyl glucosides, including this compound, have shown their ability to reduce surface tension in aqueous solutions. The surface tension of this compound at a concentration of 0.1% active principles at 25°C has been reported to be 29.1 dynes/cm ladespensadeljabon.comihanskorea.com. This property is fundamental to its cleaning action, allowing for more efficient spreading and wetting of surfaces atamankimya.comsmolecule.com.

| Property | Value | Unit | Temperature (°C) | Source |

|---|---|---|---|---|

| Surface Tension (0.1% active) | 29.1 | dynes/cm | 25 | ladespensadeljabon.comihanskorea.com |

Surfactants like this compound form micelles when their concentration in a solution reaches a certain point, known as the Critical Micelle Concentration (CMC) learncanyon.com. Above the CMC, surfactant molecules aggregate into spherical or other structured micelles, which can solubilize hydrophobic substances learncanyon.com. For this compound, the CMC has been reported as approximately 0.0022 mol/L (2.2 mM) at 25°C oup.com. Another reported CMC value is 50.1 ppm at 25°C ladespensadeljabon.comihanskorea.com. This micellar formation is essential for its cleansing and solubilizing capabilities smolecule.comlearncanyon.com.

| Property | Value | Unit | Temperature (°C) | Source |

|---|---|---|---|---|

| Critical Micelle Concentration (CMC) | 0.0022 | mol/L (2.2 mM) | 25 | oup.com |

| Critical Micelle Concentration (CMC) | 50.1 | ppm | 25 | ladespensadeljabon.comihanskorea.com |

Mechanisms of Foaming and Emulsification in Aqueous Systems

This compound is well-regarded for its excellent foaming capacity and stable foam generation atamankimya.comlerochem.euatamanchemicals.com. As a surfactant, it improves a product's ability to wet surfaces and form stable, long-lasting foam atamankimya.comlearncanyon.com. Its non-ionic nature and plant-derived origin contribute to a rich, creamy lather, enhancing the user experience in personal care products shoprythm.comlapink.com. While it may produce less voluminous foam compared to stronger surfactants like Sodium Lauryl Ether Sulfate (SLES), its mildness and ability to stabilize foam and reduce irritation in multi-surfactant formulations make it highly desirable lapink.com. This compound also possesses emulsifying properties, aiding in the dispersion of oils, fragrances, and oil-soluble active compounds into water-based formulations, leading to clear and stable products atamankimya.comlearncanyon.comwholeelise.com. This emulsifying action is achieved by lowering the surface tension between immiscible liquids, such as oil and water, allowing them to mix and form stable emulsions atamankimya.comsmolecule.com.

Adsorption Mechanisms at Material Interfaces (e.g., Corrosion Inhibition)

This compound's surface-active properties extend to its adsorption at material interfaces, which can be leveraged for applications such as corrosion inhibition. Research has demonstrated that this compound can significantly reduce the corrosion rate of magnesium (Mg) in a 3.5% NaCl solution, a common electrolyte in Mg-air batteries researchgate.net. A maximum inhibition efficiency of over 94% was observed at the critical micelle concentration (CMC) of this compound (2.5 mM) researchgate.net. The mechanism proposed for this inhibitory action is physisorption, where this compound molecules adsorb onto the metal surface researchgate.net. This adsorption increases the activation energy of the corrosion reaction, forming a protective layer that enhances the operating voltage, discharge capacity, and anodic utilization of the battery researchgate.net. The adsorption process is influenced by factors such as head group polymerization and chain length, with larger head groups potentially leading to decreased adsorbed amounts diva-portal.org.

Advanced Research Applications of Decyl Glucoside

Environmental Science and Remediation Technologies

Decyl glucoside is recognized for its favorable environmental profile, primarily due to its high biodegradability and derivation from renewable resources smolecule.comewg.orgmadarcorporation.comnatrlskincare.co.ukartikamart.comatamankimya.comnih.gov100percentpure.comecostore.commdpi.comtherapyclean.com. This characteristic makes it a promising compound for various environmental science and remediation applications.

Its inherent biodegradability means that this compound breaks down naturally in the environment, thereby minimizing the risk of pollution natrlskincare.co.uk. Reviews of industry and published studies consistently indicate that alkyl polyglucosides, including this compound, are readily biodegradable ewg.org.

In the realm of environmental remediation, this compound's biodegradable nature positions it as a potential candidate for bioremediation efforts smolecule.com. Research has demonstrated its effectiveness in enhancing the removal of hydrophobic pollutants from soil, suggesting its practical application in environmental cleanup processes smolecule.com.

Beyond soil remediation, this compound has been investigated for its role in corrosion inhibition and battery performance. Studies have shown that the presence of this compound surfactant significantly reduces the corrosion rate of magnesium in battery electrolytes (e.g., 3.5% NaCl solution) for Mg–air batteries, achieving a maximum inhibition efficiency exceeding 94% scispace.comresearchgate.net.

Furthermore, this compound has been found to significantly enhance the removal of aluminum from yttrium-rich rare earth lixivium, indicating its potential utility in resource recovery and purification processes researchgate.net. Its application is also being explored in the development of eco-friendly materials; for instance, research aimed to produce biodegradable polymer beads containing this compound for use in eco-friendly wet wipes. These beads, made from sodium alginate and gellan gum with this compound, demonstrated biodegradation within 28 days in both soil and seawater environments nih.gov.

Toxicological and Ecotoxicological Research of Decyl Glucoside

Environmental Toxicity and Biodegradation Studies

Research into the environmental behavior of decyl glucoside primarily focuses on its degradation in various environmental compartments and its effects on diverse biological systems.

Aerobic and Anaerobic Biodegradation Pathways

This compound is classified as readily biodegradable. atamanchemicals.comecostore.comchemneo.com This characteristic is crucial for minimizing its environmental persistence. The biodegradation of alkyl polyglucosides (APGs), a class of surfactants that includes this compound, typically involves the initial cleavage of the glucosidic bond. researchgate.net Following this, the resulting metabolites, glucose and fatty alcohols, undergo further metabolic processes. researchgate.net

Under aerobic conditions, which are prevalent in wastewater treatment plants and many natural aquatic environments, microorganisms break down organic compounds, including this compound, into inorganic end products such as carbon dioxide (CO₂) and water (H₂O). researchgate.netomicsonline.org This process is generally efficient and leads to the mineralization of the compound. researchgate.net

In contrast, anaerobic biodegradation occurs in environments devoid of molecular oxygen, such as sediments or specific zones within wastewater treatment facilities. omicsonline.orgnih.gov This process involves a consortium of different microorganisms, where the metabolites produced by one group serve as substrates for another. nih.gov The ultimate end products of anaerobic biodegradation are typically methane (B114726) (CH₄) and carbon dioxide (CO₂). omicsonline.orgnih.gov While both aerobic and anaerobic pathways contribute to the degradation of this compound, anaerobic degradation is generally observed to be slower than its aerobic counterpart. psu.edu

Studies have demonstrated that APGs are readily biodegradable in laboratory settings. For instance, mineralization rates of 80% to 86% have been observed for certain APGs over a 28-day period, indicating efficient breakdown. researchgate.net

Aquatic Ecotoxicity to Diverse Organisms (e.g., Microbes, Zooplankton, Phytoplankton)

While this compound is generally considered to have a low potential for aquatic toxicity ecostore.com, it is classified as "Harmful to aquatic life" (H402) according to some safety data sheets. chemistryconnection.com The ecotoxicological effects of this compound, particularly as part of alkyl polyglucosides (APGs), have been investigated across various aquatic organisms.

Single species toxicity tests have shown that APGs can exhibit toxic effects on aquatic primary producers and zooplankton, with different species demonstrating varying sensitivities. researchgate.net Furthermore, species not directly affected by APGs might be indirectly impacted through changes in their food sources or predator densities, potentially altering plankton community structures. researchgate.net

However, in studies evaluating the ecotoxicological effects of solar products containing this compound, these products were classified as "non ecotoxic" to marine zooplankton (e.g., Acartia tonsa) and phytoplankton (e.g., Phaeodactylum tricornutum). scirp.orgscirp.org

Table 1: Summary of Aquatic Ecotoxicity Findings for Alkyl Polyglucosides (APGs) including this compound

| Organism Type | Specific Organism (if specified) | Endpoint | Concentration/Observation | Source |

| Bacteria | Vibrio fischeri (Gram-negative) | EC50 | 29.05 mg/L (C8-10 APGs) | researchgate.net |

| Zooplankton | Acartia tonsa | Mortality | "Non ecotoxic" (in solar product formulation) | scirp.orgscirp.org |

| Phytoplankton | Phaeodactylum tricornutum | Growth Inhibition | "Non ecotoxic" (in solar product formulation) | scirp.orgscirp.org |

| Aquatic Primary Producers | Not specified | Toxic effects | Observed in single species tests, varying sensitivities | researchgate.net |

Note: EC50 (Effective Concentration 50%) refers to the concentration at which 50% of the test organisms show a response.

Metabolite Identification and Their Environmental Impact

The primary metabolites resulting from the biodegradation of this compound and other alkyl polyglucosides are identified as glucose and fatty alcohols. researchgate.net These metabolites are considered non-toxic. researchgate.net

The subsequent environmental fate of these metabolites involves their further breakdown into simpler, naturally occurring compounds:

Glucose: This sugar molecule can be metabolized by microorganisms via the pyruvate (B1213749) cycle, ultimately leading to the formation of carbon dioxide and water. researchgate.net

Fatty Alcohols: These undergo β-oxidation, a metabolic process that breaks down fatty acids into acetyl-CoA, which can then be further metabolized intracellularly to yield carbon dioxide and water. researchgate.net

This complete mineralization pathway ensures that this compound does not persist in the environment or accumulate as harmful intermediate metabolites.

Environmental Risk Assessment Methodologies utilizing Model Organisms (e.g., Caenorhabditis elegans)

Caenorhabditis elegans (C. elegans), a free-living nematode, is a well-established and valuable model organism in environmental toxicology research and for conducting environmental risk assessments (ERA). mdpi.comresearchgate.netnih.govnih.gov Its advantages include a transparent body, short lifespan, ease of culture, and a well-defined nervous system, along with significant genetic homology to humans. mdpi.comresearchgate.net

C. elegans is highly sensitive to a wide range of environmental contaminants, including heavy metals, endocrine disruptors, and nanomaterials. mdpi.comnih.gov It serves as a robust tool for evaluating various ecotoxicological endpoints, such as:

Lethality: Assessing the concentration at which the organism dies. researchgate.net

Growth and Development: Monitoring changes in body length and developmental stages. mdpi.comresearchgate.net

Reproduction: Evaluating effects on brood size and reproductive capacity, including transgenerational effects. mdpi.comresearchgate.net

Locomotion: Observing changes in movement patterns, indicative of neurotoxicity. researchgate.net

Molecular Markers: Utilizing reporter genes (e.g., GFP) to detect responses related to oxidative stress, heat shock, or xenobiotic metabolism. researchgate.net

The integration of C. elegans into ERA routines is gaining recognition due to its ability to provide ecologically relevant insights for setting environmental protection benchmarks. nih.govnih.gov While C. elegans is extensively used for assessing the toxicity of various environmental pollutants and their transgenerational effects, specific research findings directly utilizing C. elegans to assess the environmental impact of this compound were not identified in the scope of this article. Nevertheless, its established role as a sensitive and versatile model for environmental toxicology underscores its potential applicability for future assessments of similar compounds. mdpi.comresearchgate.netnih.govnih.gov

Structure Activity Relationships Sar and Molecular Design

Influence of Alkyl Chain Length on Biological and Physicochemical Properties

The length of the hydrophobic alkyl chain is a critical determinant of an alkyl glucoside's behavior. This structural feature significantly modulates properties such as surface activity, solubility, and biological interactions.

Physicochemical Properties: The surface activity of alkyl polyglucosides (APGs) is primarily determined by the length of the alkyl chain. arpnjournals.org A longer chain enhances the hydrophobic character of the molecule, leading to more efficient packing at interfaces and a reduction in the surface tension of water. brillachem.com This relationship is quantified by the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. Generally, as the alkyl chain length increases, the CMC decreases, indicating greater surface efficiency. researchgate.net For instance, an increase in the chain by one CH2 group can increase surface activity at the water/air interface threefold. arpnjournals.org

However, this increased hydrophobicity also affects solubility. Alkyl glucosides with shorter to medium alkyl chains (C6 to C14) are typically soluble in water, whereas those with longer chains (C16 to C22) tend to be oil-soluble. arpnjournals.orgresearchgate.net This trade-off between surface activity and solubility allows for the selection of APGs tailored for specific applications; shorter chains are preferred where high water solubility is key, while chains of C8 and longer are considered better detergents. researchgate.net

The table below illustrates the effect of increasing alkyl chain length on the Critical Micelle Concentration (CMC) of alkyl β-D-glucosides.

| Alkyl Chain Length | Compound Name | Critical Micelle Concentration (CMC) (mM) |

| C8 | Octyl β-D-glucoside | 20-25 |

| C9 | Nonyl β-D-glucoside | 6.5 |

| C10 | Decyl β-D-glucoside | 2.2 |

| C12 | Dodecyl β-D-glucoside | 0.19 |

This table presents approximate CMC values, which can vary slightly based on experimental conditions.

Biological Properties: The length of the alkyl chain also has a profound impact on the biological properties of alkyl glucosides. Studies on the biodegradation of diesel oil have shown that APGs with longer alkyl chains can lead to a greater increase in the biodegradation process when used below their CMC. researchgate.net Conversely, the aquatic toxicity of APGs shows a positive correlation with the length of the fatty alcohol chain; longer chains tend to be more harmful to aquatic organisms like fish, daphnia, and algae. researchgate.net However, alkyl polyglucosides with longer chains have been observed to biodegrade more rapidly than those with shorter chains. researchgate.net

Role of Anomeric Configuration on Surfactant Behavior

The stereochemistry of the glycosidic bond—specifically, the anomeric configuration (α or β)—plays a significant role in the self-assembly and surfactant behavior of alkyl glucosides. The anomeric configuration refers to the orientation of the alkyl chain relative to the sugar ring.

Research comparing α- and β-anomers of hexadecylmaltoside, a related sugar surfactant, has revealed profound differences in their micellar structures. The β-anomer, where the alkyl chain is in an equatorial position, allows for closer packing of the surfactant headgroups. wikipedia.org This closer packing reduces the curvature of the micelle, promoting the formation of highly elongated, worm-like micelles. brillachem.comwikipedia.org In contrast, the α-anomer, with its axial configuration, tends to assemble into smaller, more varied micellar structures. brillachem.comwikipedia.org

This difference in packing and micelle morphology also affects interfacial properties. Studies have shown that the anomeric configuration can have a significant influence on interfacial tension (IFT). For example, n-octyl-α-D-glucopyranoside was found to produce a lower IFT than its corresponding β-anomer. mst.edu These findings demonstrate that subtle changes in the stereochemistry of the hydrophilic headgroup can be used to fine-tune the aggregation behavior and interfacial properties of these surfactants.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkyl Glucosides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For alkyl polyglucosides, QSAR models have been successfully developed to predict their environmental impact. A Multivariate QSAR (M-QSAR) model was created to predict the aquatic toxicity of 34 different APGs. researchgate.net The model established a strong relationship between the molecular structure of the APGs and their toxicity to freshwater crustaceans and rotifers. researchgate.net

The key findings from this M-QSAR study include:

Toxicity increases as the CMC decreases. Surfactants that are more efficient at forming micelles tend to be more toxic. researchgate.net

Toxicity increases with greater hydrophobicity. As the length of the hydrophobic alkyl chain (R) increases, so does the toxicity. researchgate.net

The developed linear M-QSAR model was able to explain 93.6% of the variance in the observed toxicity and demonstrated a predictive ability of 86.6% through cross-validation. researchgate.net

Such models are powerful tools that reduce the need for extensive experimental testing and allow for the screening of potential surfactant structures based on their predicted properties, such as toxicity, before synthesis. researchgate.netresearchgate.net

Rational Design of Alkyl Glucoside Derivatives with Tailored Properties

The insights gained from structure-activity relationships enable the rational design of novel alkyl glucoside derivatives with specific, tailored properties. By systematically modifying the molecular structure, researchers can enhance performance for particular applications.

Examples of rational design strategies include:

Branched Alkyl Chains: Introducing branching into the hydrophobic tail can significantly alter the surfactant's properties. Synthesis of novel alkyl glucosides with branched-chain alcohols has been shown to influence their self-assembly and liquid crystal behavior. researchgate.net Branched chains can disrupt packing, potentially increasing solubility or altering emulsification properties compared to their linear counterparts.

Esterification: To enhance the lipophilicity of the molecule, methyl glucoside can be esterified with fatty acids like oleic or stearic acid. The resulting methyl glucoside esters are less soluble in water than APGs with the same chain length but exhibit excellent emulsification properties. researchgate.net

Incorporation of Functional Groups: Integrating specific functional groups into the molecular architecture presents another strategy for creating advanced APG surfactants. Research suggests that adding groups like aldehydes or amides could be an effective way to significantly reduce interfacial tension. mst.edu

These approaches demonstrate how a fundamental understanding of SAR and QSAR can guide the synthesis of new bio-based surfactants, moving beyond simple homologues to create molecules designed for high performance in specialized applications, from industrial emulsifiers to pharmaceutical agents. researchgate.net

Analytical and Characterization Methodologies in Decyl Glucoside Research

Chromatographic Separation Techniques (e.g., Liquid Chromatography-Mass Spectrometry)

Chromatographic separation techniques are crucial for the analysis, purification, and characterization of decyl glucoside, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods. This compound can serve as a standard for calibrating these chromatographic methods and as an analyte to elucidate separation mechanisms due to its consistent behavior under varying conditions. It is also utilized in Reverse Phase HPLC (RP-HPLC) to examine the retention behavior of non-ionic surfactants on diverse stationary phases.

Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like UPLC/TOF-MS (Ultra-Performance Liquid Chromatography coupled to a Time-of-Flight Mass Spectrometry detector), is a powerful tool for the identification and determination of surfactants, including this compound. analytice.compolymex.fr LC-MS enables the analysis of both ionic and non-ionic surfactants, whether they are simple molecules or oligomeric. This technique can scan a broad mass range (e.g., up to 3000 m/z), allowing for the determination of composition and the distribution of chain lengths in complex mixtures. polymex.fr For instance, HPLC-MS has been used to measure Capryl Glucoside this compound (Alkylpolyglucoside), with a limit of quantification (LOQ) of approximately 0.25 μg/Media. analytice.com

In research involving nanostructured lipid carriers (NLC) containing this compound and green tea extract (GTE), HPLC has been used to measure the penetration and retention capabilities of GTE in human skin using the Franz diffusion cell method. This method detected GTE in all skin layers, with 9.2% found in the dermis layer, indicating good skin penetration and retention. unair.ac.id

Spectroscopic Characterization Methods (e.g., FTIR, SEM, Fluorescence Spectroscopy)

Spectroscopic methods provide insights into the molecular structure, morphology, and surface characteristics of this compound and its interactions.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify functional groups and confirm the chemical structure of this compound. For instance, in the characterization of alkyl polyglycosides, FTIR spectra typically show characteristic peaks: C-H stretching vibrations around 2924 cm⁻¹, O-H group vibration as a broad peak between 3600 and 3200 cm⁻¹, and C-O vibration peaks around 1032 cm⁻¹, confirming the polyglycoside alkyl formation. researchgate.net FTIR has also been employed to study magnesium surfaces in the context of this compound's role as a corrosion inhibitor, revealing changes in the surface due to the presence of the surfactant. researchgate.net

Scanning Electron Microscopy (SEM): SEM is utilized to examine the surface morphology and particle size of materials in which this compound is incorporated or interacts. For example, SEM has been used to study the magnesium surface when this compound acts as a corrosion inhibitor in Mg-air batteries, providing visual evidence of surface modifications. researchgate.net In studies on tin electrodeposition, SEM analysis, alongside X-ray diffraction (XRD), has demonstrated that the presence of this compound can significantly decrease the grain size of the tin deposit and alter its preferential crystal growth axes. researchgate.netaphrc.orgdoaj.orgaphrc.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is a sensitive and rapid method for characterizing molecular environments and events. While direct fluorescence of this compound itself is not widely reported, fluorescent glycosides containing aromatic hydrocarbon groups are useful as labels and detection methods for various chemical and biological molecules. google.com This technique is broadly applied in fields such as pharmaceutical analysis, environmental monitoring, and nanotechnology for quantitative analysis and characterization due to its high sensitivity and specificity. researchgate.netyoutube.comcore.ac.uk The ability to separate compounds based on their excitation or emission spectra is a key advantage. researchgate.net

Electrochemical Characterization Techniques for Functional Assessment

Electrochemical methods are employed to assess the functional properties of this compound, particularly its behavior as a surfactant and its influence on electrochemical processes.

This compound has been investigated for its impact on corrosion inhibition and battery performance, especially in Mg-air batteries. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate corrosion rate and inhibitor efficiency. researchgate.netnih.gov In the presence of this compound, a significant reduction in the corrosion rate of magnesium in battery electrolytes (e.g., 3.5% NaCl solution) has been observed. researchgate.net The maximum inhibition efficiency, exceeding 94%, was achieved at the critical micelle concentration (CMC) of this compound (2.5 mM). researchgate.net The presence of this compound increases the activation energy of the corrosion reaction, and its inhibition action is attributed to a physisorption mechanism. researchgate.net

| Parameter | Observation with this compound | Reference |

|---|---|---|

| Corrosion Rate of Mg | Significant reduction | researchgate.net |

| Inhibition Efficiency (at 2.5 mM CMC) | >94% | researchgate.net |

| Activation Energy of Corrosion Reaction | Increased | researchgate.net |

| Operating Voltage (Mg-air battery) | Higher | researchgate.net |

| Discharge Capacity (Mg-air battery) | Higher | researchgate.net |

| Anodic Utilization (Mg-air battery) | Higher | researchgate.net |

Electrochemical methods, including voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) and galvanostatic tin-layer formation, have also been used to study the influence of this compound on the electrodeposition of tin. researchgate.netresearchgate.netresearchgate.netmedjchem.com These studies show that this compound, while not electroactive itself, modifies parameters such as current density, activation energy of tin reduction, hydrogen evolution, and the apparent diffusion coefficient. aphrc.org The additive does not interfere with electron transfer during electrodeposition, and at the peak potential, approximately 54.5% of the electrode surface is covered by adsorbed molecules, contributing to the diffusion-controlled nature of the Sn²⁺ ion reduction process. aphrc.org

Biological Assay Methodologies (e.g., E-assay for estrogenicity)

Biological assays are critical for evaluating the biological impact and safety profile of this compound, particularly concerning its potential endocrine-disrupting properties.

The estrogenicity of this compound has been assessed using the E-assay method. kstudy.comingentaconnect.commedkoo.comresearchgate.netnih.gov Research indicates that this compound exhibits apparently lower estrogenic cell proliferation compared to nonylphenol, suggesting its potential as a non-endocrine disruptive surfactant. kstudy.comingentaconnect.comresearchgate.netnih.gov This evaluation is often conducted following its synthesis, for example, through direct glucosidation of D-glucose with 1-decanol (B1670082) over solid acid catalysts like zeolites. kstudy.comingentaconnect.comresearchgate.netnih.govmdpi.com

| Compound | Estrogenicity (E-assay) | Reference |

|---|---|---|

| Decyl Glucopyranoside | Apparently lower cell proliferation | kstudy.comingentaconnect.comresearchgate.netnih.gov |

| Nonylphenol | Higher cell proliferation (for comparison) | kstudy.comingentaconnect.comresearchgate.net |

Beyond estrogenicity, this compound is recognized as a biochemical reagent for life science research. medchemexpress.com It is a mild nonionic surfactant derived from renewable raw materials like glucose and fatty alcohols, known for its foaming and cleaning properties. medchemexpress.com Other biological assay methods for alkyl glycosides include direct screening methods in 96-well formats to evaluate enzymatic production, where a model product like hexyl-β-D-glucopyranoside is synthesized and then enzymatically degraded to release glucose, which is detected spectrophotometrically. nih.gov

Statistical and Computational Approaches in Data Analysis

In studies assessing the physical stability of nanostructured lipid carriers (NLC) containing this compound, the results of pH, particle size (PS), and polydispersity index (PI) tests are often analyzed using statistical methods such as the Paired T-test and One-Way ANOVA. unair.ac.id For instance, research on NLC-Green Tea Extract (GTE) preparations found that increasing this compound concentration improved physical stability, which was statistically analyzed to confirm effects on PS and PI. unair.ac.id

Computational chemistry, including quantum chemical calculations and molecular dynamics simulations, is used to understand the molecular characteristics of this compound and its interactions. For example, in studies of tin electrodeposition, quantum chemical parameters of this compound have been calculated, revealing that the heterocyclic ring within the molecule is particularly active. aphrc.org Molecular dynamics simulations further support these findings by depicting the spontaneous and physical nature of the additive's adsorption on surfaces. aphrc.org

Multivariate analysis, such as Principal Component Analysis (PCA), is often combined with spectroscopic data (e.g., fluorescence spectroscopy) for the characterization of complex mixtures where this compound might be a component or an interacting agent. This allows for the identification of key factors influencing the observed spectroscopic profiles. mdpi.com

Regulatory Science Perspectives on Decyl Glucoside

Safety Assessment Frameworks by International Regulatory Bodies

International regulatory bodies employ comprehensive safety assessment frameworks to evaluate chemical compounds like decyl glucoside. These frameworks typically involve reviewing available scientific data, conducting risk assessments, and establishing guidelines for safe use.

Cosmetic Ingredient Review (CIR) Expert Panel: The CIR Expert Panel, which collaborates with the U.S. Food and Drug Administration (FDA) and the cosmetic industry, assessed the safety of alkyl glucosides, including this compound, for use in cosmetics. In 2013, the panel concluded that these ingredients are safe for cosmetic use when formulated at concentrations that ensure they are non-irritating. The CIR's assessment considers that glucoside hydrolases in human skin can break down these ingredients into fatty acids and glucose, and therefore, they also review safety data for fatty alcohols. hmpgloballearningnetwork.comatamanchemicals.comcir-safety.orgecostore.commp-drogerie.czresearchgate.netnih.govcir-safety.org

European Chemicals Agency (ECHA): ECHA plays a significant role in the regulation of chemicals within the European Union through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) Regulations. This compound is registered under REACH, indicating its use by consumers, professional workers, in formulation, and at industrial sites. ECHA's Public Activities Coordination Tool (PACT) provides information on substance-specific activities, including regulatory risk management, harmonized classification and labeling (CLH), and substance evaluation. ecostore.comeuropa.euontosight.aimadarcorporation.comnih.govewg.orgeuropa.eu this compound is generally considered readily biodegradable with low potential for bioaccumulation by ECHA. ecostore.comecostore.com

U.S. Food and Drug Administration (FDA): The FDA generally recognizes this compound as safe (GRAS). ontosight.ai While the FDA oversees pet grooming products if they claim therapeutic benefits, purely cosmetic products like shampoos are subject to less scrutiny, though Federal Trade Commission (FTC) rules on labeling and false advertising still apply. grandviewresearch.com For cosmetic ingredients, the FDA's Voluntary Cosmetic Registration Program (VCRP) collects data on ingredient use. cir-safety.org

U.S. Environmental Protection Agency (EPA): The EPA considers this compound a low-toxicity, biodegradable substance. ontosight.ai The EPA has established exemptions from the requirement of a tolerance for residues of alkyl (C10-C16) polyglucosides, including this compound, when used as inert ingredients in or on growing crops, on raw agricultural commodities after harvest, or on animals. This decision was based on the low acute toxicity and ready metabolization of these compounds in the mammalian body. govinfo.govfederalregister.gov this compound's biodegradability and low aquatic toxicity align with strict regulations such as the EPA's Safer Choice Standard. pmarketresearch.com

Other Regulatory Bodies: Other international and national bodies, such as the Australian Inventory of Industrial Chemicals (AICIS) and the New Zealand Environmental Protection Authority (EPA), also list and regulate this compound. nih.gov

Guidelines and Practices for Market Authorization of Alkyl Glucosides

Market authorization for alkyl glucosides, including this compound, is governed by guidelines and practices that vary by region and product type. These guidelines emphasize safety, environmental impact, and proper labeling.

Cosmetics: For cosmetic products in the EU, ingredients like this compound are regulated under Regulation (EC) No 1223/2009 on cosmetic products. This regulation ensures that ingredients are not prohibited or restricted for use in cosmetic products. mp-drogerie.cz The Cosmetic Ingredient Review (CIR) Expert Panel's assessments are crucial for the cosmetic industry in the U.S., concluding that alkyl glucosides are safe when formulated to be non-irritating. hmpgloballearningnetwork.comresearchgate.net

Detergents: In the European Union, the Detergents Regulation (EC No 648/2004) sets requirements for the biodegradability of surfactants used in detergent products, including alkyl glucosides. Manufacturers must obtain confirmation from suppliers regarding the ultimate biodegradability of surfactants. The regulation specifies criteria for ultimate aerobic biodegradation, requiring 60% mineralization within 28 days. pmarketresearch.comaise.eu

General Chemical Management: Companies like Kao implement comprehensive management systems for chemical substances, adhering to regulations such as REACH and GHS (Globally Harmonized System of Classification and Labelling of Chemicals) for chemical registration, safety data sheets (SDS), and product labeling. kao.com

Post-Market Surveillance and Risk Management Strategies

Post-market surveillance involves the ongoing monitoring of products after they have been introduced to the market to gather information on their safety and performance. Risk management strategies are then developed and implemented based on this surveillance.

Regulatory Frameworks: While the provided search results primarily discuss post-market surveillance in the context of medical devices (e.g., FDA Section 522 of the Federal Food, Drug, and Cosmetic Act, and EU MDR), the general principles of active, systematic data collection and analysis apply to other regulated products. fda.govopenregulatory.comimdrf.orgecfr.gov For example, the FDA conducts post-marketing surveillance to verify product notification and compliance. fda.gov.ph

Industry Practices: Manufacturers of products containing this compound, particularly in the personal care and home cleaning sectors, are driven by consumer and regulatory shifts toward sustainability and safety. This includes seeking compliant alternatives to irritants and ensuring biodegradability. pmarketresearch.com Risk assessment of chemicals is an ongoing process for manufacturers, taking into account changes in production or use amounts and global regulations. kao.com

Addressing Emerging Concerns: Although this compound is generally considered mild, regulatory bodies and scientific reviews acknowledge the potential for allergic contact dermatitis in a small percentage of the population. ewg.orgecostore.com This highlights the importance of ongoing monitoring and, where necessary, further research to inform risk management strategies.

Interdisciplinary Research at the Science-Policy Interface

Interdisciplinary research at the science-policy interface is crucial for translating scientific findings into effective regulatory policies and practices. This involves collaboration between scientists, policymakers, and other stakeholders.

Bridging Science and Policy: The science-policy interface aims to apply scientific evidence to inform laws and regulations ("science for policy") and to understand how regulations influence scientific research and its impact ("policy for science"). ccst.us Platforms like the Geneva Science-Policy Interface actively promote science-informed solutions to global challenges by fostering engagement between scientists and policy actors. gspi.ch

Research Focus Areas: Interdisciplinary research related to alkyl glucosides often includes studies on their environmental benignity, interactions with biological systems, and biodegradability. columbia.eduscience.gov For example, research into the anaerobic biodegradation of alkyl polyglucosides helps evaluate their environmental persistence. science.gov Such research provides the evidence base for regulatory decisions concerning the environmental fate and human exposure to these compounds.

Data-Driven Policy Development: The integration of detailed research findings and data tables into regulatory science helps inform policy formulation. This includes understanding the chemical and physical properties of compounds, their uses, and their safety profiles. nih.gov The ongoing development of prediction models for exposure and the derivation of safe exposure levels for products further exemplify the interdisciplinary nature of regulatory science. researchgate.net

Q & A

Q. Methodological Insight :

- Synthesis Verification : Use HPLC or MALDI-TOF to analyze DP and alkyl chain distribution .

- Surfactant Efficiency : Measure critical micelle concentration (CMC) via surface tension titration .

Basic: How does this compound’s biodegradability compare to synthetic surfactants?

DG is classified as readily biodegradable under OECD 301 guidelines due to its plant-derived structure. Unlike sulfated surfactants (e.g., SLS), DG’s glycosidic bonds are enzymatically cleaved by soil and aquatic microbes, reducing environmental persistence. Studies show >60% degradation within 28 days in aerobic conditions .

Q. Methodological Insight :

- Biodegradation Testing : Conduct closed-bottle tests with activated sludge and monitor CO₂ evolution .

Advanced: How can researchers resolve contradictions in dermal irritation studies of this compound?

Conflicting data arise from varying test models:

- Animal Studies : Rabbit models (OECD 404) showed mild irritation at ≤27% concentration, but human patch tests (e.g., 48-hr occlusive) reported negligible irritation at 0.5–2% .

- Mechanistic Insight : Irritation correlates with alkyl chain length and DP. Longer chains (C12–C16) reduce irritation potential .

Q. Methodological Insight :

- Alternative Models : Use reconstructed human epidermis (RhE) assays (e.g., EpiDerm™) to replace animal testing .

- Concentration Gradients : Test DG at 0.1–10% in formulation matrices to identify thresholds .

Advanced: What experimental designs optimize this compound’s foaming properties for specific applications?

DG’s foam stability and viscosity depend on alkyl chain length and DP:

| Property | This compound | Lauryl Glucoside | Coco Glucoside |

|---|---|---|---|

| Foam Stability | Low | High | Moderate |

| Viscosity (mPa·s) | 1,000–2,500 | 2,000–4,000 | 2,500–6,000 |

| Foam Speed | Fast | Slow | Moderate |

Q. Methodological Insight :

- Foam Column Testing : Quantify foam height and half-life using Ross-Miles apparatus .

- Synergistic Blending : Combine DG with lauryl glucoside (e.g., 3:1 ratio) to enhance foam stability .

Advanced: How do analytical techniques address batch variability in this compound synthesis?

Batch variability arises from heterogeneous alkyl chain lengths (C8–C16) and DP. Key techniques include:

Q. Methodological Insight :

Advanced: What conflicting evidence exists regarding this compound’s sensitization potential, and how can studies address this?

Q. Methodological Insight :

- Purification Protocols : Use column chromatography to remove unreacted alcohols .

- Patch Test Design : Screen DG at 0.5–10% in hypoallergenic bases across 500+ participants .

Basic: What role does this compound play in stabilizing emulsions, and how is this quantified?

DG stabilizes oil-in-water emulsions by reducing interfacial tension. Its hydrophilic-lipophilic balance (HLB ≈ 12) enables micelle formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.